2,3,5-Trichlorobiphenyl

Microbial reductive dechlorination Bioremediation monitoring Compound-specific isotope analysis

2,3,5-Trichlorobiphenyl (CAS 55720-44-0), also designated as PCB 23, is a trichlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) family—a group of 209 synthetic, persistent organic pollutants banned in the 1970s but still ubiquitously present in environmental matrices. With a molecular formula of C12H7Cl3 and a molecular weight of 257.54 g/mol, PCB 23 is characterized by an asymmetric chlorination pattern where all three chlorine substituents occupy positions 2, 3, and 5 on a single phenyl ring of the biphenyl backbone.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 55720-44-0
Cat. No. B1345140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichlorobiphenyl
CAS55720-44-0
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyGBUCDGDROYMOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trichlorobiphenyl (PCB 23) Procurement Guide: A Non-Dioxin-Like Polychlorinated Biphenyl Congener for Environmental and Analytical Research


2,3,5-Trichlorobiphenyl (CAS 55720-44-0), also designated as PCB 23, is a trichlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) family—a group of 209 synthetic, persistent organic pollutants banned in the 1970s but still ubiquitously present in environmental matrices [1]. With a molecular formula of C12H7Cl3 and a molecular weight of 257.54 g/mol, PCB 23 is characterized by an asymmetric chlorination pattern where all three chlorine substituents occupy positions 2, 3, and 5 on a single phenyl ring of the biphenyl backbone [2]. This specific substitution architecture confers a set of distinct physicochemical properties—including a melting point of 40–41 °C, a log Kow of 5.31, and a Henry's law constant of approximately 1.5×10⁻² mol/(m³·Pa) at 298.15 K—that directly govern its environmental partitioning behavior, bioaccumulation potential, and chromatographic resolvability [3]. Importantly, PCB 23 is classified as a non-dioxin-like (NDL) congener, meaning it lacks the structural prerequisites (coplanarity and ortho-substitution pattern) for potent aryl hydrocarbon receptor (AhR) activation, a critical toxicological distinction that dictates its suitability for alternative risk assessment models separate from dioxin-like congeners [4].

Why 2,3,5-Trichlorobiphenyl Cannot Be Interchanged with Other Trichlorobiphenyl Isomers in Analytical and Environmental Fate Studies


Although all trichlorobiphenyls share the molecular formula C12H7Cl3, the substitution pattern critically determines each congener's three-dimensional structure, which in turn dictates its environmental partitioning, susceptibility to microbial reductive dechlorination, chromatographic retention behavior, and toxicological classification. For example, PCB 23 (2,3,5-substitution) exhibits a distinct melting point of 40–41 °C, whereas its isomer PCB 31 (2,4',5-substitution) melts at 67 °C—a 26–27 °C difference that directly impacts experimental handling protocols and neat-standard preparation . Even more critically, PCB 23 is the singular terminal dechlorination product of 2,3,4,5-tetrachlorobiphenyl (PCB 61) by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1, a metabolic pathway that does not proceed further under anaerobic conditions [1]. Substituting another trichlorinated congener—such as PCB 26 (2,3',5-) or PCB 18 (2,2',5-)—into a biodegradation monitoring experiment would yield fundamentally different kinetic data and preclude accurate isotope fractionation analysis, as the microbial enzymatic machinery exhibits absolute positional specificity for chlorine removal [2]. Furthermore, regulatory frameworks increasingly demand congener-resolved quantification for non-dioxin-like PCBs, meaning that co-eluting or misidentified isomers can lead to systematic quantification errors and compromised compliance reporting [3].

Quantitative Differentiation Evidence for 2,3,5-Trichlorobiphenyl (PCB 23) Versus Its Closest Analogs and Alternatives


Dechlorination Endpoint Specificity: 2,3,5-Trichlorobiphenyl as the Exclusive Product of PCB 61 Anaerobic Dechlorination by Dehalobium chlorocoercia DF-1

In anaerobic microcosm studies employing the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1, 2,3,4,5-tetrachlorobiphenyl (PCB 61) was reductively dechlorinated exclusively to 2,3,5-trichlorobiphenyl (PCB 23) with approximately 90% conversion achieved within 90 days and no subsequent dechlorination products detected [1]. This contrasts sharply with other tetrachlorobiphenyl substrates (e.g., PCB 52, 2,2',5,5'-tetrachlorobiphenyl), which undergo sequential dechlorination through multiple intermediate congeners, complicating kinetic modeling [2]. The dechlorination rate exhibited a linear dependence on freely dissolved PCB 61 concentration across an environmentally relevant range of 1–500 ng L⁻¹, demonstrating that PCB 23 formation kinetics can serve as a calibrated proxy for in situ bioremediation rate estimation [1].

Microbial reductive dechlorination Bioremediation monitoring Compound-specific isotope analysis

Melting Point Differentiation: 2,3,5-Trichlorobiphenyl (40–41 °C) Versus 2,4',5-Trichlorobiphenyl (67 °C)

The melting point of 2,3,5-trichlorobiphenyl (PCB 23) is reported as 40–41 °C, whereas its structural isomer 2,4',5-trichlorobiphenyl (PCB 31) exhibits a substantially higher melting point of 67 °C—a 26–27 °C differential that reflects the impact of para-chlorine substitution on crystal lattice energy . The other frequently encountered trichlorobiphenyl congeners display intermediate values: PCB 18 (2,2',5-) melts at 43–44 °C, and PCB 26 (2,3',5-) melts at 40.5 °C . This places PCB 23 among the lowest-melting trichlorobiphenyls, which facilitates its preparation as a neat analytical standard without requiring elevated-temperature dissolution protocols and reduces the risk of thermal degradation during gravimetric standard preparation compared to PCB 31 .

Standard preparation Physical property comparison Congener identification

Henry's Law Constant Distinction: 2,3,5-Trichlorobiphenyl Exhibits Lower Air–Water Partitioning Than 2,3',5-Trichlorobiphenyl (PCB 26)

The Henry's law constant (Hscp) at 298.15 K for 2,3,5-trichlorobiphenyl (PCB 23) is reported as 1.5×10⁻² mol/(m³·Pa) by Paasivirta and Sinkkonen (2009) and 3.9×10⁻² mol/(m³·Pa) by Burkhard et al. (1985) [1]. In contrast, the positional isomer 2,3',5-trichlorobiphenyl (PCB 26)—where one chlorine is relocated from the 3-position to the 3'-position on the opposing ring—exhibits systematically higher values: 2.2×10⁻² mol/(m³·Pa) (Paasivirta and Sinkkonen, 2009) and 3.5×10⁻² mol/(m³·Pa) (Burkhard et al., 1985) [2]. Within the same measurement method (Paasivirta and Sinkkonen, V-type), PCB 23's Hscp is 32% lower than that of PCB 26 (1.5×10⁻² vs. 2.2×10⁻²), indicating reduced air–water volatilization propensity [1][2].

Environmental fate modeling Henry's law constants PCB congeners

Non-Dioxin-Like Classification: 2,3,5-Trichlorobiphenyl Lacks Aryl Hydrocarbon Receptor (AhR) Agonist Activity Inherent to Coplanar Congeners

2,3,5-Trichlorobiphenyl (PCB 23) is classified as a non-dioxin-like (NDL) PCB because it possesses multiple ortho-chlorine substituents (positions 2 and 3) and lacks para-para' substitution, which prevents it from adopting the coplanar conformation required for high-affinity binding to the aryl hydrocarbon receptor (AhR) [1]. Consequently, PCB 23 has no assigned toxic equivalency factor (TEF), unlike the 12 WHO-recognized dioxin-like PCB congeners (e.g., PCB 77, PCB 81, PCB 105, PCB 114, PCB 118, PCB 123, PCB 126, PCB 156, PCB 157, PCB 167, PCB 169, and PCB 189) whose TEF values range from 0.00003 to 0.1 relative to 2,3,7,8-TCDD [2]. This is a categorical toxicological distinction: dioxin-like PCBs elicit AhR-mediated effects including CYP1A induction, immunotoxicity, and endocrine disruption at part-per-trillion concentrations, while NDL PCBs such as PCB 23 act through distinct mechanisms (e.g., ryanodine receptor modulation, thyroid hormone disruption) that require different risk assessment paradigms [3].

Toxic equivalency factor Dioxin-like PCBs Risk assessment

Optimal Scientific and Industrial Use Cases for 2,3,5-Trichlorobiphenyl (PCB 23) Based on Quantified Differentiation Evidence


Congener-Specific Bioremediation Monitoring Using PCB 23 as a Terminal Dechlorination Endpoint Calibrant

Environmental microbiology laboratories and bioremediation site managers should deploy 2,3,5-trichlorobiphenyl as a certified reference standard for calibrating GC-MS/MS or GC-HRMS quantification of dechlorination endpoints in anaerobic sediment microcosms. As established in Section 3, PCB 23 is the singular and exclusive product of PCB 61 dechlorination by Dehalobium chlorocoercia DF-1, reaching ~90% molar conversion within 90 days with no further dechlorination [1]. This makes PCB 23 uniquely suitable as a retention-time calibrant and quantification surrogate for monitoring enhanced reductive dechlorination (ERD) progress at PCB-contaminated sediment sites, where congener-specific rate constants are required for regulatory compliance demonstration under CERCLA or analogous remediation frameworks [2].

Environmental Fate Modeling Requiring Congener-Resolved Henry's Law Constants

Atmospheric chemists and environmental modelers evaluating PCB air–water exchange fluxes in contaminated water bodies should select 2,3,5-trichlorobiphenyl rather than the more commonly stocked PCB 26 or PCB 31 when the objective is to represent trichlorobiphenyls with the lowest Henry's law constant within the isomer group. The quantitative evidence in Section 3 demonstrates that PCB 23's Hscp (1.5×10⁻² mol/(m³·Pa)) is 32% lower than that of PCB 26, resulting in significantly different predicted volatilization half-lives from shallow water columns [3]. This differential is critical when parameterizing multi-compartment fate models (e.g., the fugacity-based EQC model) where a 32% error in Henry's law constant propagates to a comparable error in predicted air–water flux and atmospheric transport distance [4].

Non-Dioxin-Like PCB Indicator Monitoring in Food and Feed Matrices

Regulatory and contract testing laboratories performing European Union-compliant NDL-PCB analysis in foodstuffs (under Commission Regulation (EU) No 589/2014) should procure 2,3,5-trichlorobiphenyl as part of their custom congener-specific calibration standard suite. The non-dioxin-like classification of PCB 23 (TEF = 0) distinguishes it categorically from the twelve WHO dioxin-like PCBs, and its use in instrument calibration ensures that chromatographic resolution from co-eluting dioxin-like congeners (particularly PCB 123 and PCB 118, which may share similar retention windows on DB-5 columns) is empirically verified and documented [5]. This is essential for avoiding false-positive TEF-weighted contributions to total TEQ reporting, which carries direct regulatory and commercial consequences for food exporters [6].

Analytical Reference Standard Preparation for Trichlorobiphenyl Isomer-Specific Method Validation

Analytical chemistry laboratories engaged in EPA Method 1668A or 8082A congener-specific PCB analysis should preferentially select 2,3,5-trichlorobiphenyl for method ruggedness testing and column resolution optimization. Its melting point of 40–41 °C is 26 °C lower than that of the isomeric PCB 31 (67 °C), which simplifies neat-standard dissolution in isooctane or hexane without requiring heated sonication . Additionally, the retention index of PCB 23 on DB-5 columns falls within a well-resolved region of the trichlorobiphenyl elution window, making it an effective internal retention marker for distinguishing closely eluting trichlorinated isomer pairs that often co-elute under sub-optimal chromatographic conditions [7].

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